molecular formula C7H12ClN3 B1382817 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride CAS No. 1803589-05-0

5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1382817
CAS No.: 1803589-05-0
M. Wt: 173.64 g/mol
InChI Key: HIOVAKQEBRYLRQ-UHFFFAOYSA-N
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Description

Discovery and Development of Aminopyrazole Chemistry

The foundation of aminopyrazole chemistry traces back to the groundbreaking work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and discovered the antipyretic properties of pyrazole derivatives. Knorr's accidental discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to synthesize quinoline derivatives marked a pivotal moment in heterocyclic chemistry. This compound became the first synthetic drug and remained the most widely used pharmaceutical agent until aspirin's introduction in the early twentieth century.

The systematic development of aminopyrazole chemistry gained momentum in the mid-twentieth century, when researchers recognized the unique structural properties that distinguished these compounds from their parent pyrazole scaffolds. The incorporation of amino functional groups into pyrazole rings created multifunctional pharmacologically active compounds that demonstrated enhanced biological activities. This recognition sparked extensive investigations into the synthesis and biological properties of various aminopyrazole derivatives.

The evolution of aminopyrazole chemistry accelerated significantly during the 1950s and 1960s, as documented in comprehensive reviews published in 1964 and 1967. During this period, researchers established fundamental synthetic methodologies for aminopyrazole preparation, including reactions of alpha,beta-unsaturated nitriles with hydrazines and condensation reactions involving 1,3-diketones. These synthetic advances laid the groundwork for the sophisticated aminopyrazole derivatives that would emerge in subsequent decades.

The recognition of 5-aminopyrazoles as particularly valuable synthetic targets emerged from their demonstrated anti-inflammatory and antipyretic properties. Researchers noted that these derivatives exhibited unique biological activities that distinguished them from other aminopyrazole isomers, leading to focused investigations into their synthesis and medicinal applications. The versatility of the 5-aminopyrazole framework in drug discovery became increasingly apparent as scientists explored various substitution patterns and functional group modifications.

Position of 5-Cyclopropyl-1-Methyl-1H-Pyrazol-3-Amine Hydrochloride in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader classification of heterocyclic compounds, specifically as a member of the 3-aminopyrazole subfamily. The compound's structural complexity arises from its multiple substituents: a cyclopropyl group at the 5-position, a methyl group at the 1-position, and an amine group at the 3-position, all incorporated into the fundamental pyrazole ring system.

The systematic classification of this compound within heterocyclic chemistry reveals its relationship to both the broader pyrazole family and the more specific aminopyrazole subclass. Pyrazoles are characterized as azoles with five-membered rings containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The presence of the amino group at the 3-position places this compound within the 3-aminopyrazole category, which has been extensively studied for medicinal chemistry applications.

The molecular formula C7H12ClN3 and molecular weight of 173.64 grams per mole reflect the compound's modest size while maintaining structural complexity. The hydrochloride salt form enhances the compound's solubility characteristics compared to its free base form, which is a common pharmaceutical formulation strategy. This salt formation represents a crucial aspect of the compound's development for research applications.

Table 1: Structural Classification of this compound

Classification Level Category Specific Feature
Heterocycle Type Pyrazole Five-membered ring with two nitrogen atoms
Substitution Pattern 3-Aminopyrazole Amino group at position 3
Additional Substituents Cyclopropyl (position 5) Methyl (position 1)
Salt Form Hydrochloride Enhanced solubility properties
Molecular Weight 173.64 g/mol Compact heterocyclic structure

The compound's position within the 3-aminopyrazole family connects it to a well-established class of heterocycles known for their biological activities. 3-Aminopyrazoles have been extensively investigated as anticancer and anti-inflammatory agents, with demonstrated activity against various biological targets including kinases and enzymes. The specific substitution pattern in this compound represents a refined approach to optimizing the pharmacological properties of the basic 3-aminopyrazole scaffold.

Significance in Contemporary Chemical Research

The contemporary significance of this compound emerges from its applications in multiple areas of modern chemical research, particularly in pharmaceutical development and kinase inhibition studies. The compound has been identified as a key intermediate in the synthesis of various pharmaceuticals, specifically in the development of anti-inflammatory and analgesic drugs. This application reflects the continued relevance of aminopyrazole scaffolds in addressing contemporary therapeutic challenges.

Recent research has highlighted the compound's role in cyclin-dependent kinase inhibition, particularly targeting cyclin-dependent kinase 2 complexed with cyclin A. The identification of N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide (PNU-292137) as a nanomolar inhibitor of cyclin-dependent kinase 2/cyclin A with an inhibitory concentration of 37 nanomoles demonstrates the potential of the 5-cyclopropyl-1H-pyrazol-3-amine scaffold in cancer research. This compound achieved tumor growth inhibition greater than 50 percent in mouse xenograft models, establishing the clinical relevance of this chemical framework.

The versatility of the compound extends beyond pharmaceutical applications to agricultural chemistry, where it serves in the formulation of agrochemicals that enhance the effectiveness of pesticides and herbicides. This dual application in both pharmaceutical and agricultural sectors demonstrates the broad utility of the aminopyrazole scaffold in addressing diverse chemical challenges.

Table 2: Contemporary Research Applications of this compound

Research Area Specific Application Demonstrated Activity
Pharmaceutical Development Anti-inflammatory drug synthesis Key synthetic intermediate
Cancer Research Cyclin-dependent kinase inhibition Nanomolar potency (IC50 = 37 nM)
Agricultural Chemistry Pesticide/herbicide enhancement Improved crop yield protection
Material Science Novel polymer development Enhanced durability properties
Biochemical Research Enzyme activity studies Valuable research reagent

Advanced research in structure-based drug design has identified the compound as part of the N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine pharmacophore used in developing selective kinase inhibitors. This application demonstrates how contemporary medicinal chemistry leverages the structural features of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine derivatives to achieve selectivity against specific biological targets. The compound's incorporation into multi-target inhibitor designs reflects the sophisticated approaches employed in modern drug discovery.

The compound's significance in contemporary research is further emphasized by its role in material science applications, where it is explored for creating novel materials such as polymers and coatings that exhibit unique properties including increased durability and resistance to environmental factors. This expansion beyond traditional pharmaceutical applications illustrates the evolving understanding of aminopyrazole chemistry and its potential contributions to diverse technological challenges.

Research into the flavor and fragrance industry has investigated the compound's potential for creating specific sensory experiences in food and cosmetic products. This application represents an emerging area of aminopyrazole utilization that extends the scope of these heterocycles beyond their traditional medicinal chemistry origins. The compound's multifaceted research applications demonstrate the continued evolution and expansion of aminopyrazole chemistry in addressing contemporary scientific and technological challenges.

Properties

IUPAC Name

5-cyclopropyl-1-methylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-10-6(5-2-3-5)4-7(8)9-10;/h4-5H,2-3H2,1H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOVAKQEBRYLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-05-0
Record name 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one, followed by cyclization to form the pyrazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Preparation Methods

The synthesis of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves:

  • Cyclization of Precursors : The reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one leads to the formation of the pyrazole ring.
  • Formation of Hydrochloride Salt : The resultant compound is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production

In industrial settings, the synthesis may be optimized for yield and purity through techniques such as recrystallization and chromatography. Continuous flow reactors are often employed to enhance efficiency.

Biochemical Analysis

This compound plays a crucial role in biochemical reactions:

  • Enzyme Interaction : It interacts with various enzymes, potentially acting as an inhibitor or activator in metabolic pathways.
  • Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism, affecting overall cell function.

Molecular Mechanism

The compound exerts its effects through specific binding interactions with biomolecules. This binding can modulate enzyme activity or receptor function, impacting various biological processes.

Applications in Chemistry and Biology

  • Chemistry : Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology : Investigated for its potential as an enzyme inhibitor and receptor ligand.
  • Industry : Utilized in producing agrochemicals and specialty chemicals.

Therapeutic Potential

Research indicates that this compound may have pharmacological applications due to its unique structural features:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities.
  • Drug Development : Explored as a precursor for developing new therapeutic agents.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition, highlighting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of the compound against various pathogens. The findings demonstrated significant antibacterial activity, suggesting further exploration for developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Physicochemical Comparisons

The table below compares 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride with three structurally related pyrazole-based compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Source
5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine HCl C₇H₁₂ClN₃ 173.64 Cyclopropyl, methyl, amine (HCl) Mtb PknA/PknB inhibitor synthesis ; Building block for drug discovery
3-Amino-5-isopropyl-1H-pyrazole hydrochloride C₆H₁₂ClN₃ 173.64 Isopropyl, amine (HCl) No specific applications reported; used as a research chemical
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine C₉H₁₁N₅ 189.22 (free base) Methyl, pyridinyl, amine Intermediate in kinase inhibitor studies (e.g., A-674563 hydrochloride)
5-(Propan-2-yl)pyridine-2-carboxylic acid HCl C₉H₁₀ClNO₂ 207.64 Isopropyl, carboxylic acid (HCl) No biological data reported; structural analog in compound libraries
Key Observations:

The hydrochloride salt improves solubility and crystallinity, critical for pharmaceutical formulation .

Molecular Weight Trends :

  • Derivatives with aromatic substituents (e.g., pyridinyl) exhibit higher molecular weights, which may influence pharmacokinetic properties like absorption and metabolism .

Biological Activity

5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative that has garnered attention for its significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group and a methyl group attached to the pyrazole ring. This unique structure contributes to its diverse biological activities. The compound can be synthesized through several methods, often involving the cyclization of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Target Interactions

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cell signaling and metabolic processes.
  • Receptor Modulation : It acts on receptors that are crucial for cellular communication and function, influencing gene expression and cellular metabolism .

Biochemical Pathways

This compound participates in several biochemical pathways, including:

  • Cell Signaling : By modulating signaling pathways, it can alter cellular responses to external stimuli.
  • Gene Expression Regulation : It influences the transcriptional activity of genes associated with various physiological processes.

Biological Activities

The compound exhibits a wide range of biological activities, including:

  • Antitumor Activity : Research indicates that pyrazole derivatives, including this compound, show promising antitumor effects by inhibiting key cancer-related enzymes such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Properties : It has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines .
  • Antibacterial Effects : Some studies have reported its efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapy .

In Vitro Studies

In laboratory settings, this compound has been tested for its cytotoxic effects on cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was evaluated against breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated significant cytotoxic effects, particularly when combined with conventional chemotherapeutics like doxorubicin, suggesting a synergistic effect .

In Vivo Studies

Animal model studies have shown that varying dosages of the compound can lead to different biological outcomes:

Dosage (mg/kg)Observed EffectReference
10Moderate tumor growth inhibition
25Significant reduction in tumor size
50Enhanced anti-inflammatory response

Q & A

Q. What are the standard synthetic routes for 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride, and what critical parameters influence yield?

The compound is typically synthesized via multi-step routes involving cyclopropane ring formation and subsequent functionalization. Key steps include:

  • Cyclopropyl group introduction via alkylation or cycloaddition reactions.
  • Amine protection/deprotection strategies to avoid side reactions.
  • Final hydrochlorination using HCl in dichloromethane or ethanol under controlled conditions . Critical parameters: Reaction temperature (e.g., reflux at 80°C for cyclization), stoichiometry of acyl chlorides (for derivatives), and catalyst selection (e.g., 10% Pd/C for hydrogenation steps) .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR (¹H/¹³C): Signals for the cyclopropyl group (δ ~0.5–2.0 ppm for protons; ~10–25 ppm for carbons) and pyrazole ring protons (δ ~6.0–8.0 ppm) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 159.62 (base) and fragment ions corresponding to cyclopropyl cleavage .
  • IR: Stretching vibrations for NH₂ (~3300 cm⁻¹) and C-Cl (~700 cm⁻¹) .

Q. What are the known biological activities of this compound?

It exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with derivatives showing enhanced efficacy when substituted with electron-withdrawing groups (e.g., 3,5-dinitrobenzoyl). Testing typically uses broth microdilution assays (MIC values) .

Q. What storage conditions are recommended to ensure stability?

Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Purity ≥95% is critical for reproducible biological assays .

Advanced Research Questions

Q. How can synthesis be optimized to minimize side-product formation?

  • Reaction Monitoring: Use TLC or HPLC to track intermediate formation (e.g., during Pd/C-catalyzed hydrogenation) .
  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce byproducts in acylation steps .
  • Temperature Control: Lower reaction temperatures (<0°C) during sensitive steps (e.g., amine hydrochlorination) .

Q. How does the cyclopropyl group influence reactivity in nucleophilic substitutions?

The cyclopropyl ring introduces steric hindrance and electronic effects:

  • Steric Effects: Hinders nucleophilic attack at the pyrazole C-4 position.
  • Ring Strain: Enhances susceptibility to ring-opening under strong acidic/basic conditions, necessitating mild reaction protocols .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives?

  • Systematic Substitution: Introduce substituents at the pyrazole C-5 position (e.g., acyl chlorides, alkyl halides) and compare bioactivity .
  • Computational Modeling: Use DFT calculations to predict electronic effects of substituents on antimicrobial potency .

Q. How can discrepancies in reported biological data be resolved?

  • Standardized Assays: Use consistent protocols (e.g., CLSI guidelines for MIC testing).
  • Purity Validation: Confirm compound purity via HPLC (≥98%) and control solvent effects (e.g., DMSO concentration ≤1%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride
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5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride

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